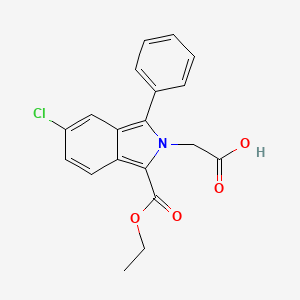
1-Ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid
Cat. No. B8674857
M. Wt: 357.8 g/mol
InChI Key: HXTHNRUFYBMQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04090027
Procedure details


A suspension of 19.5 g. of 1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester in 150 ml. of ethanol is treated with 60 ml. of 1.0-N sodium hydroxide and boiled at reflux for 30 minutes. After allowing the mixture to stand for 2 hours in an ice-bath, the crystallized sodium salt is removed by filtration under vacuum, washed with ethanol and then dissolved in a mixture of 400 ml. of ethanol and 250 ml. of water. The obtained solution is acidified with 160 ml. of 0.5-N hydrochloric acid with stirring at 40°-45° C. and then left to stand in an ice-bath for 2 hours. The separated acid is removed by filtration under vacuum, washed with water and then dissolved in 750 ml. of methylene chloride. The aqueous layer is separated, the organic phase dried over sodium sulfate and concentrated to about 200 ml. Then, the crystallized colorless acid is removed by filtration under suction and washed with a small amount of methylene chloride, and there is obtained 1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid; melting point 217°-220° C. (decomposition).
Name
1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1.0-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:27])[CH2:5][N:6]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([Cl:21])=[CH:12]2)=[C:7]1[C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[OH-].[Na+]>C(O)C>[CH2:25]([O:24][C:22]([C:7]1[N:6]([CH2:5][C:4]([OH:27])=[O:3])[C:14]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[C:13]2[C:8]=1[CH:9]=[CH:10][C:11]([Cl:21])=[CH:12]2)=[O:23])[CH3:26] |f:1.2|
|
Inputs


Step One
|
Name
|
1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN1C(=C2C=CC(=CC2=C1C1=CC=CC=C1)Cl)C(=O)OCC)=O
|
Step Two
[Compound]
|
Name
|
1.0-N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
of 0.5-N hydrochloric acid with stirring at 40°-45° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A suspension of 19.5 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystallized sodium salt is removed by filtration under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a mixture of 400 ml
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand in an ice-bath for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The separated acid is removed by filtration under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 750 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 200 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the crystallized colorless acid is removed by filtration under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of methylene chloride
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
